2-chloro-4-fluoro-N-phenylbenzenesulfonamide
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Overview
Description
2-Chloro-4-fluoro-N-phenylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-4-fluoroaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with aniline to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, and the use of catalysts can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-N-phenylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Major products are sulfonic acids.
Reduction: Major products are amines.
Scientific Research Applications
2-Chloro-4-fluoro-N-phenylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorotoluene
- 2-Chloro-4-fluorophenol
- 2-Chloro-4-fluoronitrobenzene
Uniqueness
2-Chloro-4-fluoro-N-phenylbenzene-1-sulfonamide is unique due to the presence of both chloro and fluoro substituents, which can enhance its reactivity and biological activity compared to similar compounds. The sulfonamide group also provides a versatile functional group for further chemical modifications .
Properties
Molecular Formula |
C12H9ClFNO2S |
---|---|
Molecular Weight |
285.72 g/mol |
IUPAC Name |
2-chloro-4-fluoro-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C12H9ClFNO2S/c13-11-8-9(14)6-7-12(11)18(16,17)15-10-4-2-1-3-5-10/h1-8,15H |
InChI Key |
MPERBKKMOUUIFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)Cl |
Origin of Product |
United States |
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